3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride is a chemical compound with the CAS number 1432678-01-7. It belongs to the class of fused heterocyclic compounds, specifically imidazo[1,2-a]pyrazines. This compound is notable for its potential pharmacological applications, particularly in the modulation of biological pathways related to guanylate cyclase stimulation.
This compound is classified under heterocyclic compounds due to its imidazo and pyrazin structural components. It is also categorized as a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules in its structure.
The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details on specific reagents and conditions are often proprietary or detailed in patent literature .
The molecular structure of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride can be represented by its chemical formula . The structure features a fused imidazo-pyrazine ring system attached to a branched propanoic acid chain.
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Technical details regarding specific reaction conditions and outcomes may be found in specialized chemical literature or patents .
The mechanism of action for 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride primarily relates to its interaction with soluble guanylate cyclase (sGC). This compound acts as a stimulator of sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP) within cells. The elevation of cGMP is crucial for various physiological processes including vasodilation and inhibition of platelet aggregation.
Research indicates that compounds similar in structure have shown significant effects on cardiovascular systems and are being explored for therapeutic applications in conditions such as heart failure .
Relevant data regarding these properties can be found in safety data sheets provided by suppliers .
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride has potential applications in:
This compound represents an intriguing area of study within medicinal chemistry and pharmacology due to its unique structural features and biological activities .
The synthesis of the imidazo[1,2-a]pyrazine core employs strategic multicomponent reactions (MCRs) and cyclization techniques. A highly efficient approach adapts the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which enables rapid assembly of the bicyclic system from 2-aminopyrazines, aldehydes, and isocyanides. This one-pot methodology achieves yields >75% while minimizing purification steps [4]. For the target compound, the reaction utilizes tert-butyl isocyanide and amino-functionalized pyrazine precursors under microwave irradiation (150°C, 20 min), significantly accelerating kinetics compared to conventional heating [3] [4].
Critical modifications include the incorporation of electron-withdrawing N-oxide groups at the pyrazine C4 position, which enhance cyclization regioselectivity and suppress dimerization byproducts. Post-cyclization, catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the N-oxide to yield the core scaffold with >95% regiopurity. Alternative routes via α-bromoketone condensations (e.g., reaction of 2-aminopyrazine with ethyl 4-bromo-2,2-dimethylacetoacetate) demonstrate comparable efficiency but require stringent temperature control to avoid epimerization [3] [5].
Table 1: Comparative Core Assembly Methods
Method | Precursors | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
GBB-3CR | Aldehyde, aminopyrazine, isocyanide | Microwave, 150°C | 78–85 | >20:1 |
α-Bromoketone | 2-Aminopyrazine, α-bromoketone | EtOH, reflux, 12h | 70 | 15:1 |
Reductive amination | Pyrazinone, amino ester | NaBH₃CN, MeOH, 25°C | 65 | 5:1 |
The 2,2-dimethylpropanoic acid moiety introduces significant steric constraints during coupling. N-alkylation of the imidazopyrazine nitrogen (position 7) with ethyl 3-bromo-2,2-dimethylpropanoate proceeds via SN₂ mechanism, necessitating:
Chiral HPLC analysis confirmed that elevated temperatures (>0°C) induce epimerization (up to 35% R-isomer), while optimized conditions maintain stereochemical integrity (>98% ee). Subsequent ester hydrolysis employs selective tert-butyl deprotection with HCl/dioxane (4.0M, 25°C, 2h), avoiding decarboxylation observed under stronger acidic conditions (HBr/AcOH) [4]. Kinetic studies reveal the hydrolysis follows pseudo-first-order kinetics (k = 0.12 h⁻¹), with complete conversion requiring 5 half-lives.
Salt formation is critical for enhancing aqueous solubility (>10-fold vs. free base) and crystallinity. Protonation occurs sequentially:
Solvent screening identified isopropanol/ethyl acetate (1:3) as optimal for crystallization, producing non-hygroscopic needles with defined melting points (238–240°C dec.). Polar solvents like methanol induce solvate formation (e.g., mono-methanolate), while aprotic solvents (acetonitrile) yield amorphous salts. Crystal structure analysis confirms the dihydrochloride adopts a zwitterionic configuration with chloride ions hydrogen-bonded to N⁺-H (2.98 Å) and carboxylic acid (3.12 Å) [5].
Table 2: Salt Crystallization Parameters
Solvent System | Crystal Form | Hygroscopicity | Water Content (KF, %) | Recovery Yield (%) |
---|---|---|---|---|
IPA/EtOAc (1:3) | Needles | Low | 0.8 | 92 |
MeOH/Et₂O (1:5) | Solvate | High | 9.5 | 85 |
CH₃CN | Amorphous | Moderate | 3.2 | 78 |
Protecting groups (PGs) profoundly impact side-chain coupling efficiency:
Drawback: Leads to tert-butyl cation quenching of nucleophilic nitrogen (15% yield loss) [4]
Cbz (benzyloxycarbonyl):
Risk: Over-reduction of imidazopyrazine core (8–12% desaturation)
Fmoc (fluorenylmethyloxycarbonyl):
PG selection also dictates crystallization behavior: Fmoc-protected intermediates crystallize readily from toluene/heptane, whereas Boc derivatives require chromatographic purification. Kinetic studies show Fmoc deprotection (half-life 8 min) is 12× faster than Cbz hydrogenolysis under comparable conditions.
Table 3: Protecting Group Performance Metrics
PG | Coupling Yield (%) | Deprotection Yield (%) | Byproduct Formation (%) | Purification Method |
---|---|---|---|---|
Boc | 88 | 79 | 15 (quenching) | Silica gel |
Cbz | 92 | 85 | 12 (over-reduction) | Crystallization |
Fmoc | 95 | 97 | <0.5 | Crystallization |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1